Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate
CAS No.: 2260932-32-7
VCID: VC7445994
Molecular Formula: C13H24N2O3
Molecular Weight: 256.346
* For research use only. Not for human or veterinary use.

Description |
Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate is a complex organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include both azetidine and piperidine rings, making it a versatile scaffold for various chemical reactions and applications. Synthetic Routes and Reaction ConditionsThe synthesis of tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate typically involves the reaction of piperidine derivatives with azetidine intermediates. Common methods include the use of oxidizing agents like tert-butyl hydroperoxide to facilitate the formation of the tert-butyl ester group. Types of Reactions
Common Reagents and Conditions
Applications in Scientific ResearchTert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate has a wide range of applications in scientific research:
Biological Activity and Mechanism of ActionThe mechanism of action of tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Comparison with Similar CompoundsSimilar compounds, such as tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate and tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, share structural similarities but differ in their specific applications and reactivity. The dual ring structure of tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate provides distinct reactivity and versatility in various chemical reactions. |
---|---|
CAS No. | 2260932-32-7 |
Product Name | Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate |
Molecular Formula | C13H24N2O3 |
Molecular Weight | 256.346 |
IUPAC Name | tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate |
Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-4-6-14-7-5-10/h10,14,17H,4-9H2,1-3H3 |
Standard InChIKey | AKEXZKAYVNDQQW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C1)(C2CCNCC2)O |
Solubility | not available |
PubChem Compound | 137928743 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume